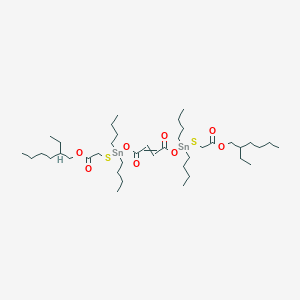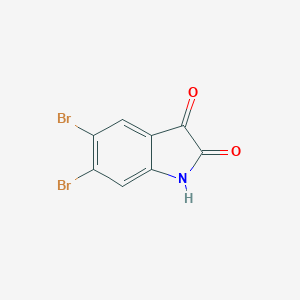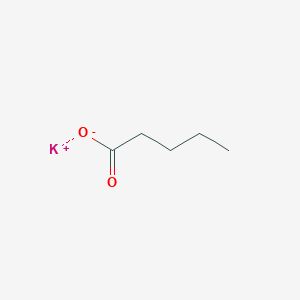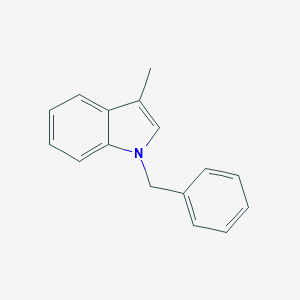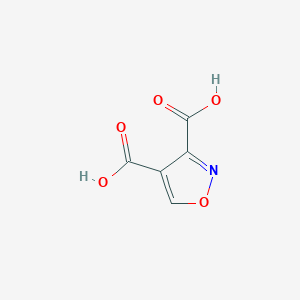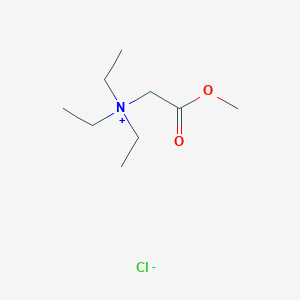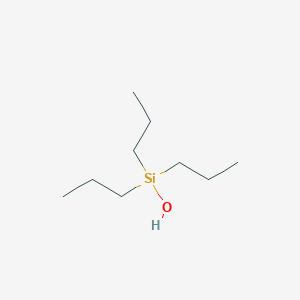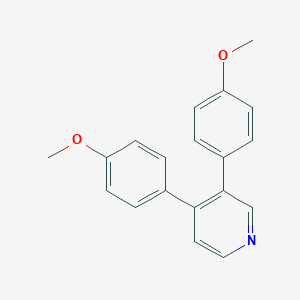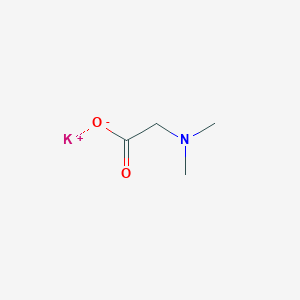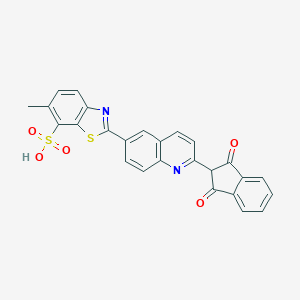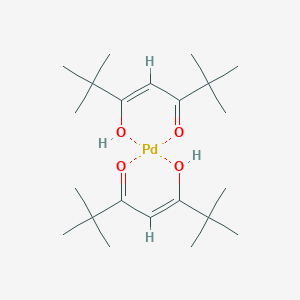
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the type of chemical compound it is (e.g., organic, inorganic, polymer, etc.). It may also include information about its discovery or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the raw materials used, the conditions required (e.g., temperature, pressure), and the steps involved in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. Techniques such as mass spectrometry and infrared spectroscopy can be used to study these properties .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
- Palladium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) has been found effective as a catalyst in various organic synthesis reactions, including alkoxycarbonylation and aminocarbonylation reactions of aryl halides with phenol/alcohol and amines. These reactions proceed under milder conditions and provide good to excellent yields of desired products (Tambade, Patil, & Bhanage, 2009).
- The compound is also efficient in Suzuki, Heck, Sonogashira, and cyanation reactions. This includes the coupling of various aryl halides with alkenes, alkynes, and organoboronic acid (Nandurkar & Bhanage, 2008).
Photocatalysis
- Research on Pd/ZnO samples with varying palladium contents demonstrated that palladium modification affects the optical properties and photocatalytic activity of ZnO. This includes shifts in absorption and photoluminescence peaks, influencing the photocatalytic performance of the samples (Chang et al., 2009).
Hydrogenolysis
- Palladium-catalyzed hydrogenolysis of 4,5-epoxy-2-alkenoates to 5-hydroxy-2-alkenoates has been studied, showing potential in the synthesis of complex organic molecules. This process involves considering the stereospecificity for effective hydrogenolysis (Noguchi, Yamada, Uchiro, & Kobayashi, 2000).
Ring Expansion Reactions
- Palladium(0)-catalyzed ring expansion reactions of hydroxy methoxyallenylisoindolinones have been achieved, showcasing the utility of this compound in the formation of complex organic structures (Nagao et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Pd/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMDVVIRBULKGA-ATMONBRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O4Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palladium, bis(2,2,6,6-tetramethyl-3,5-heptanedionato-O,O')- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

